molecular formula C12H14N2O3 B12730163 3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin CAS No. 91567-43-0

3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin

Katalognummer: B12730163
CAS-Nummer: 91567-43-0
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: NBLRSIWFFOXXEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin is a chemical compound that belongs to the hydantoin family. Hydantoins are heterocyclic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a hydroxyethyl group, a methyl group, and a phenyl group attached to the hydantoin ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin typically involves the reaction of 5-methyl-5-phenylhydantoin with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic addition of the ethylene oxide to the hydantoin ring, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as metal oxides, can enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl groups in the hydantoin ring can be reduced to form hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: The major product is 3-(2-carboxyethyl)-5-methyl-5-phenylhydantoin.

    Reduction: The major product is 3-(2-hydroxyethyl)-5-methyl-5-phenyl-2,4-imidazolidinediol.

    Substitution: Depending on the substituent introduced, products can include 3-(2-hydroxyethyl)-5-methyl-5-(4-nitrophenyl)hydantoin or 3-(2-hydroxyethyl)-5-methyl-5-(4-chlorophenyl)hydantoin.

Wissenschaftliche Forschungsanwendungen

3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly anticonvulsants and antiarrhythmics.

    Industry: The compound is used in the production of polymers and resins, where it imparts specific mechanical and thermal properties.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. Additionally, it can modulate ion channels in nerve cells, making it useful in the treatment of neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant drug.

    3-(2-Hydroxyethyl)-5,5-diphenylhydantoin: Similar structure but with two phenyl groups.

    5-Methyl-5-phenylhydantoin: Lacks the hydroxyethyl group.

Uniqueness

3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the hydroxyethyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This structural feature can influence its biological activity and its interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

91567-43-0

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

3-(2-hydroxyethyl)-5-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-12(9-5-3-2-4-6-9)10(16)14(7-8-15)11(17)13-12/h2-6,15H,7-8H2,1H3,(H,13,17)

InChI-Schlüssel

NBLRSIWFFOXXEW-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(C(=O)N1)CCO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.